(Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c1-12-8-9-15(10-13(12)2)19-17(20)16(22-18(19)21)11-14-6-4-3-5-7-14/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNCWILYJKQQDP-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, which has attracted significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anti-HIV, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core structure characterized by a benzylidene group and a dimethylphenyl substituent. Its molecular formula is C16H15NOS2, and it has a molecular weight of 299.42 g/mol. The unique structural features contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 (Breast) | 10.5 | Apoptosis induction |
| 2 | HeLa (Cervical) | 8.2 | Cell cycle arrest |
| 3 | A549 (Lung) | 12.0 | Inhibition of DNA synthesis |
Anti-HIV Activity
Molecular docking studies suggest that thiazolidin-4-one derivatives can interact with viral proteins such as gp41, potentially inhibiting HIV replication. However, some studies indicate that while these compounds exhibit promising binding affinities in silico, their actual anti-HIV activity in vitro may be limited due to cytotoxicity against host cells .
Table 2: Anti-HIV Activity Summary
| Compound | Binding Affinity (kcal/mol) | Cytotoxicity (MT-4 Cell Line) |
|---|---|---|
| A | -8.5 | High |
| B | -9.0 | Moderate |
| C | -7.8 | Low |
Antioxidant Activity
Thiazolidin-4-one derivatives have demonstrated strong antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies show that these compounds can scavenge free radicals and reduce reactive oxygen species (ROS) levels.
Table 3: Antioxidant Activity Assessment
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 1 | 85 | 90 |
| 2 | 78 | 82 |
| 3 | 92 | 88 |
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : Compounds from this class often inhibit key enzymes such as tyrosinase and others involved in melanin production and cancer cell proliferation .
- Cell Cycle Modulation : Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells .
- Antioxidant Effects : The ability to scavenge free radicals contributes significantly to their protective effects against oxidative stress .
Case Studies
- Study on Melanin Production : A study demonstrated that certain analogs significantly inhibited melanin production in B16F10 melanoma cells through tyrosinase inhibition, highlighting their potential as anti-melanogenic agents .
- Cytotoxicity Evaluation : In vitro evaluations showed varying degrees of cytotoxicity across different thiazolidin-4-one derivatives against cancer cell lines, emphasizing the need for further optimization to enhance selectivity .
Comparison with Similar Compounds
Structural Features
- Benzylidene Group : The Z-configuration of the exocyclic double bond (C5-benzylidene) is critical for bioactivity, as geometric isomerism (E vs. Z) influences molecular interactions with biological targets .
- 3,4-Dimethylphenyl Substituent : The electron-donating methyl groups at positions 3 and 4 of the phenyl ring may enhance lipophilicity and modulate receptor binding .
- Thioxo Group : The C=S moiety at position 2 contributes to hydrogen bonding and metal coordination, which are essential for enzyme inhibition (e.g., tyrosinase, proteases) .
Comparison with Similar Compounds
Thiazolidinone derivatives are structurally diverse, with variations in substituents at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis:
Structural Analogs and Substitution Effects
Anticancer Activity
- (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one : Exhibits IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines due to apoptosis induction via caspase-3 activation .
- This compound : Predicted to have enhanced tumor selectivity due to the 3,4-dimethylphenyl group, which may reduce off-target toxicity .
Antimicrobial Activity
- (Z)-5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one : Shows MIC₅₀ of 8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .
- (Z)-5-(3,4-Bis(benzyloxy)benzylidene)-2-thioxothiazolidin-4-one : Demonstrates 93% inhibition of Candida albicans growth at 50 µM, attributed to ergosterol biosynthesis interference .
Enzyme Inhibition
- Cyclohexyl-Substituted Analogs : (Z)-3-Cyclohexyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one inhibits tyrosinase (IC₅₀ = 1.2 µM), critical for melanin synthesis regulation .
- (Z)-5-((4-Chlorobenzyl)thio)-2-thioxothiazolidin-4-one : Acts as an ADAMTS-5 protease inhibitor (IC₅₀ = 0.7 µM), relevant for osteoarthritis treatment .
Physicochemical Properties
- Crystallography : The Z-configuration is confirmed via X-ray diffraction in (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one, showing planar geometry and intermolecular hydrogen bonding .
- NMR Data : The 3,4-dimethylphenyl group in the target compound is expected to show aromatic protons at δ 6.8–7.2 ppm (1H NMR) and methyl signals at δ 2.2–2.4 ppm, similar to cyclohexyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
